

An In-Depth Technical Guide to Peroxydisulfuric Acid (Marshall's Acid)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Peroxydisulfuric acid

Cat. No.: B079392

[Get Quote](#)

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **peroxydisulfuric acid**, famously known as Marshall's acid, in honor of its discoverer, Scottish chemist Hugh Marshall. This powerful oxidizing agent holds significance in various chemical processes, and this document details its core properties, synthesis methodologies, and key chemical reactions.

Introduction

Peroxydisulfuric acid ($H_2S_2O_8$) is a sulfur oxoacid featuring a peroxide group linking two sulfuric acid moieties. Its discovery in 1891 by Hugh Marshall marked a significant advancement in the field of inorganic chemistry. The presence of the peroxide bridge ($-O-O-$) is responsible for its strong oxidizing potential ($E_0 = +2.01$ V vs. NHE), making it and its salts (persulfates) valuable reagents in organic synthesis and industrial applications.

Physicochemical Properties

Peroxydisulfuric acid is a colorless, odorless, and hygroscopic solid at room temperature. It is soluble in water, though its stability in aqueous solutions is limited. Key quantitative properties are summarized in Table 1.

Table 1: Physicochemical Properties of **Peroxydisulfuric Acid**

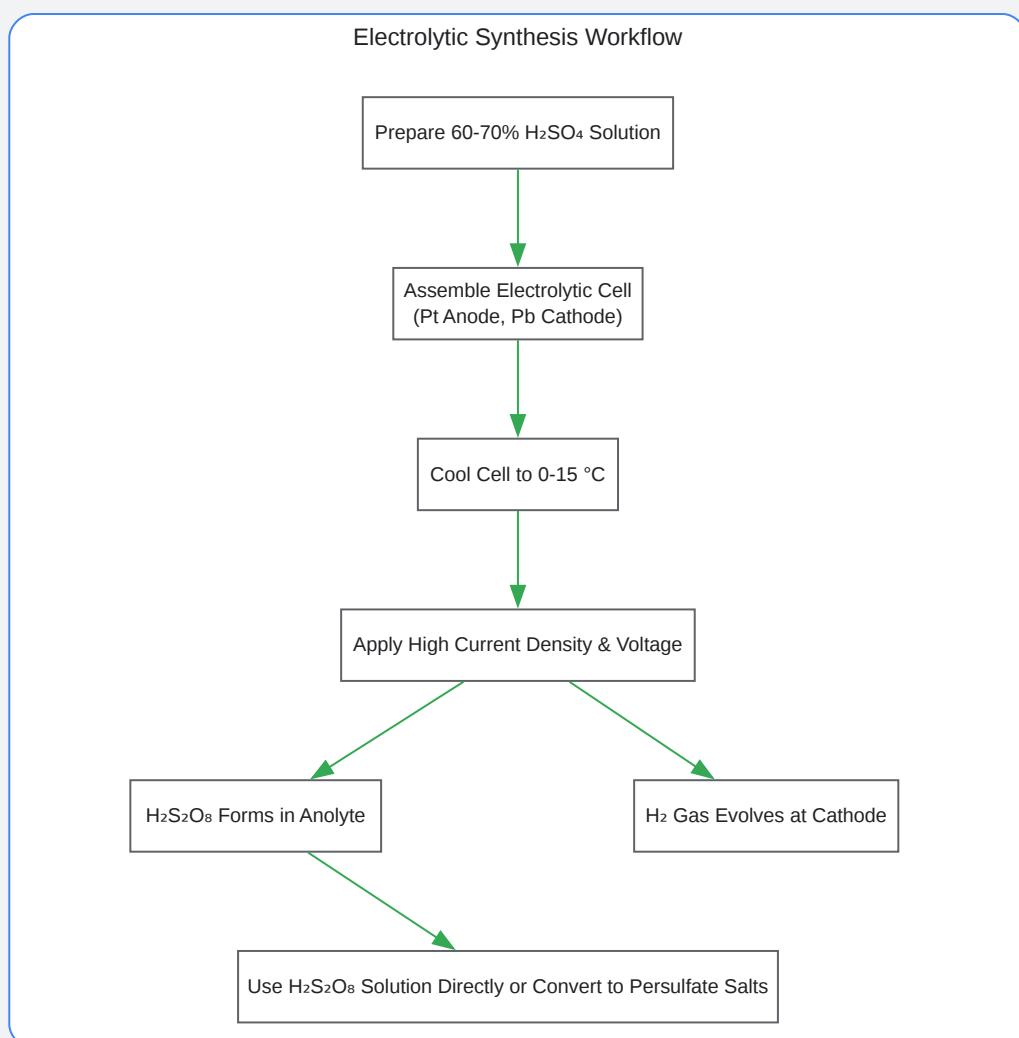
Property	Value	Reference(s)
Chemical Formula	$\text{H}_2\text{S}_2\text{O}_8$	
Molar Mass	194.13 g/mol	
Appearance	Colorless solid	
Melting Point	65 °C (decomposes)	
Solubility in Water	Soluble	
pKa	-6.26 ± 0.18 (Predicted)	
Standard Reduction Potential	+2.01 V (vs. NHE)	

Note: Data on vapor pressure and thermodynamic properties such as enthalpy of formation and Gibbs free energy are not readily available in the reviewed literature.

Experimental Protocols: Synthesis of Peroxydisulfuric Acid

The synthesis of **peroxydisulfuric acid** can be achieved through several methods. The two most prominent methods are the electrolysis of sulfuric acid and the reaction of chlorosulfuric acid with hydrogen peroxide.

Electrolytic Synthesis

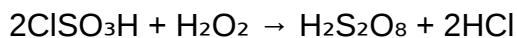

The industrial preparation of **peroxydisulfuric acid** is primarily achieved through the electrolytic oxidation of a moderately concentrated sulfuric acid solution. This method allows for the direct formation of the peroxide linkage through an anodic process.

Experimental Parameters for Electrolytic Synthesis

Parameter	Recommended Conditions	Reference(s)
Electrolyte	60-70% Sulfuric Acid (H_2SO_4)	
Anode Material	Platinum (Pt)	
Cathode Material	Lead (Pb)	
Current Density	High (up to 500 A/dm ²)	
Voltage	High	
Temperature	0-15 °C	
Yield	Up to 78%	

Detailed Methodology:

- Electrolyte Preparation: Prepare a 60-70% aqueous solution of sulfuric acid.
- Electrolytic Cell Setup: Assemble an electrolytic cell with a platinum anode and a lead cathode. The cell should be equipped with a cooling system to maintain the temperature between 0-15 °C.
- Electrolysis: Apply a high current density and voltage to the electrodes. The bisulfate ions (HSO_4^-) are oxidized at the anode to form **peroxydisulfuric acid**. Hydrogen gas is evolved at the cathode.
- Product Isolation: The **peroxydisulfuric acid** is formed in the electrolyte solution. Due to its instability, it is often used in solution for subsequent reactions.
- Purification (if required): Purification of the free acid is challenging due to its instability. For many applications, the crude electrolytic solution is used directly, or the acid is converted to its more stable persulfate salts.


[Click to download full resolution via product page](#)

Electrolytic Synthesis Workflow for **Peroxydisulfuric Acid**.

Synthesis via Chlorosulfuric Acid and Hydrogen Peroxide

A common laboratory-scale synthesis involves the reaction of chlorosulfuric acid with hydrogen peroxide. This method avoids the need for specialized electrolytic equipment but requires careful handling of the corrosive reactants.

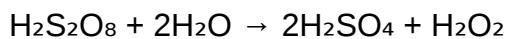
Reaction:

Detailed Methodology:

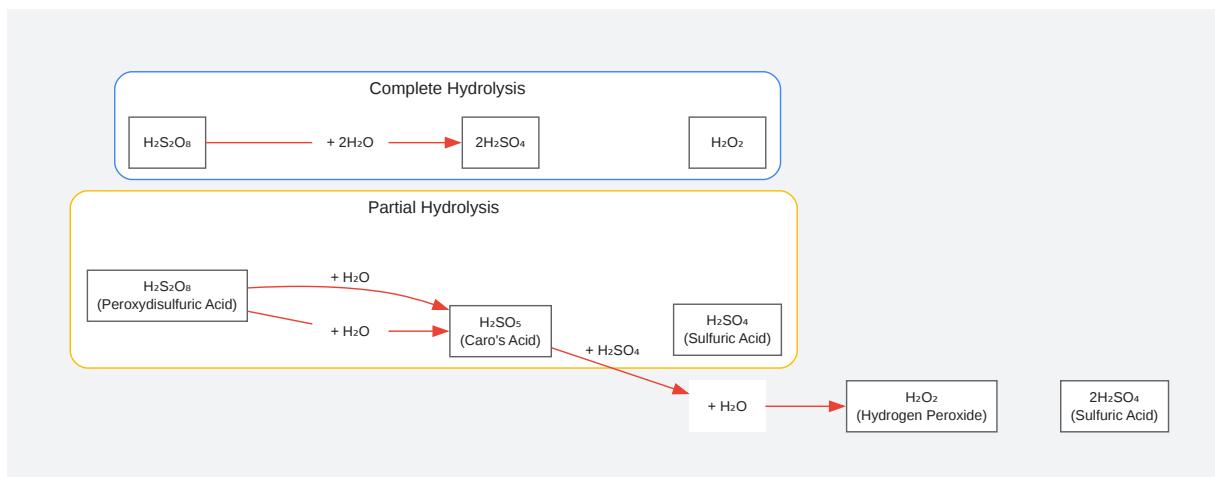
- Reactant Preparation: Carefully measure equimolar amounts of chlorosulfuric acid and hydrogen peroxide. The reaction should be performed in a well-ventilated fume hood, as hydrogen chloride gas is evolved.
- Reaction Conditions: The reaction is exothermic and should be carried out at low temperatures (typically below 0 °C) to prevent the decomposition of the **peroxydisulfuric acid** product. The hydrogen peroxide is usually added dropwise to the chlorosulfuric acid with vigorous stirring.
- Product Isolation: The resulting product is a solution of **peroxydisulfuric acid** in any excess reactant. As with the electrolytic method, the product is often used directly in solution.
- Caution: Both chlorosulfuric acid and hydrogen peroxide are highly corrosive and strong oxidizing agents. Appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.

Chemical Reactions and Applications

Peroxydisulfuric acid is a versatile reagent, primarily utilized for its strong oxidizing properties. Its applications range from initiating polymerization reactions to its use in analytical chemistry.


Hydrolysis

Peroxydisulfuric acid undergoes hydrolysis to yield sulfuric acid and peroxymonosulfuric acid (Caro's acid), and upon complete hydrolysis, hydrogen peroxide.


Partial Hydrolysis:

Complete Hydrolysis:

This hydrolysis pathway was historically significant for the production of hydrogen peroxide.

[Click to download full resolution via product page](#)

Hydrolysis Pathways of Peroxydisulfuric Acid.

Applications in Polymer Chemistry

The salts of **peroxydisulfuric acid**, such as ammonium persulfate and potassium persulfate, are widely used as initiators for emulsion polymerization of various monomers, including styrenes, acrylics, and vinyls. The persulfate ion decomposes upon heating to form sulfate radicals, which initiate the polymerization process.

Other Applications

Peroxydisulfuric acid and its salts also find use in:

- Metal surface treatment: As an etchant for cleaning and pickling metal surfaces.
- Organic synthesis: As a strong oxidizing agent for various transformations.
- Analytical chemistry: In the determination of manganese.

Safety and Handling

Peroxydisulfuric acid is a strong oxidizing agent and is corrosive. It should be handled with care in a well-ventilated area, and appropriate personal protective equipment should be worn. It is unstable and can decompose, particularly at elevated temperatures. The solid acid and its concentrated solutions can be explosive when in contact with organic materials.

Conclusion

Peroxydisulfuric acid, since its discovery by Hugh Marshall, has remained a significant compound in both industrial and laboratory settings. Its powerful oxidizing nature, stemming from the peroxide linkage, allows for a wide range of applications. While its instability in the free acid form presents handling challenges, its in-situ generation or conversion to more stable persulfate salts provides versatile routes for its use in chemical synthesis and materials science. Further research into its applications, particularly in green chemistry and advanced oxidation processes, continues to expand the utility of this important inorganic acid.

- To cite this document: BenchChem. [An In-Depth Technical Guide to Peroxydisulfuric Acid (Marshall's Acid)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b079392#hugh-marshall-chemist-peroxydisulfuric-acid\]](https://www.benchchem.com/product/b079392#hugh-marshall-chemist-peroxydisulfuric-acid)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com